4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a diphenyl group
Mechanism of Action
Target of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities . For instance, some furan-based compounds have shown significant activity against Mycobacterium tuberculosis .
Mode of Action
Furan-based compounds have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan-based compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The swissadme predictions for similar furan-based compounds have been reported .
Result of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities .
Action Environment
The action of similar furan-based compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-diphenylpiperazine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield furan-2-methanol derivatives .
Scientific Research Applications
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound features a bromine atom on the phenyl ring and has been studied for its antibacterial properties.
Furan-2-carbonyl isothiocyanate: This compound is used in the synthesis of various heterocycles and has potential biological activity.
Uniqueness
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a diphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-12-7-17-28-20)23-13-15-24(16-14-23)22(27)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJCYYYXNJPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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